molecular formula C10H13N5Na2O10P2 B093233 Adenosine 5'-diphosphate disodium salt CAS No. 16178-48-6

Adenosine 5'-diphosphate disodium salt

Cat. No. B093233
CAS RN: 16178-48-6
M. Wt: 471.17 g/mol
InChI Key: ORKSTPSQHZNDSC-IDIVVRGQSA-L
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Description

Adenosine 5'-diphosphate (ADP) is a critical molecule in cellular biochemistry, particularly in metabolic pathways and energy storage. It is a nucleotide that plays a vital role in the transfer of energy during cellular processes. ADP is converted to ATP (adenosine triphosphate), which is a primary energy currency of the cell, and this conversion is central to energy release and storage within cells .

Synthesis Analysis

The synthesis of ADP analogs has been a subject of interest in biochemical research. For instance, a 5'-amino analog of ADP, referred to as NADP, was synthesized from a previously described aminonucleoside triphosphate. This synthesis involved the hexokinase-catalyzed transfer of the terminal phosphoryl group to glucose. The resulting NADP was found to be stable in neutral or basic media and shared similar chromatographic, electrophoretic, and spectrographic properties with natural ADP . Another synthesis approach led to the creation of adenosine 5'-[\u03b2-18O2]triphosphate, which was achieved with an overall yield of 19% based on phosphorus pentachloride, highlighting the use of the diphenylmethyl protecting group as a key feature in the synthesis process .

Molecular Structure Analysis

The molecular structure of ADP and its analogs has been elucidated using X-ray diffraction techniques. For example, the crystal structure of the Tris salt of ADP revealed a folded conformation of the ADP molecule with an anti conformation about the glycosidic bond. The ribose ring displayed a C(2')-endo-C-(3')-exo puckering, and the pyrophosphate chain exhibited a nearly eclipsed geometry. This less favorable eclipsed conformation is likely due to the association of Tris molecules with the polar diphosphate chain through electrostatic interactions and hydrogen bonds . Similarly, structural analyses of adenosine hypodiphosphate (AhDP) salts showed anti conformation about the N-glycosidic bond and similar puckering of the ribose ring, with the adenine-hypodiphosphate interactions playing a significant role in nucleotide self-assembly .

Chemical Reactions Analysis

ADP and its analogs undergo various chemical reactions that are significant in biological systems. The 5'-amino analog of ADP, NADP, can be degraded by snake venom phosphodiesterase to the monophosphate NAMP, and acid can degrade both NADP and NAMP to 5'-amino-5'-deoxyadenosine. These reactions demonstrate the chemical reactivity and potential for further transformation of ADP analogs in different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ADP and its analogs are influenced by their molecular structure and the interactions they undergo. The stability of NADP in neutral or basic media and its resemblance to natural ADP in terms of chromatographic, electrophoretic, and spectrographic properties suggest that the analog retains many of the essential characteristics of ADP . The crystal structure analysis provides insights into the conformational preferences and potential interaction sites for ADP, which are crucial for understanding its role in biochemical processes .

Scientific Research Applications

  • ADP forms complexes with several metal ions, including Na+, Mg2+, Ca2+, Mn2+, Co2+, Ni2+, Cu2+, and others. These complexes have been studied for their structures and spectral characteristics (Tajmir-Riahi, Bertrand, & Theophanides, 1986).

  • Negative-ion electrospray mass spectrometry analysis of polyphosphonated alkali metal salts, including ADP, shows improved signal intensity and identification after diethylamine treatment (Ballantine, Games, & Slater, 1997).

  • ADP has been employed as an efficient depressant for the separation of cassiterite from calcite in mineral processing. It shows strong adsorption on the calcite surface, enhancing its hydrophilicity and facilitating flotation separation (Wang, Liu, Zhu, & Li, 2021).

  • ADP undergoes temperature-dependent self-association in isotonic saline, with association increasing at lower temperatures. This was studied using a novel hollow fiber dialyzer with a low molecular weight cutoff (Ferguson, Smith, Adams, & Barlow, 1974).

  • In a study on a new coordination complex, ADP was used for fluorescence sensing of various nucleotides in aqueous solutions. It also showed potential in drug delivery applications (Zhang & Li, 2017).

  • The interaction of Tris buffer with nucleotides, including ADP, has been examined. The study revealed the crystal and molecular structures of the Tris salt of ADP, providing insights into nucleotide-buffer interactions (Shakked, Viswamitra, & Singh, 1980).

  • Solid-state NMR spectroscopy and quantum mechanics calculations were used to study stepwise conformational transition of ADP crystals. This research characterized individual sodium sites in hydrated disodium salts of ADP (Nausner, Brus, Haeubl, Müller, & Schoefberger, 2009).

  • ADP has been used in the rapid and green synthesis of amorphous calcium phosphate mesoporous microspheres, demonstrating its role in drug delivery systems with pH-responsive behavior (Qi, Zhu, Sun, Wu, & Chen, 2015).

Future Directions

Adenosine 5’-diphosphate disodium salt continues to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . Its role in energy storage and nucleic acid metabolism, as well as its impact on platelet activation, make it a significant area of ongoing research .

properties

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKSTPSQHZNDSC-IDIVVRGQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5Na2O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901015443
Record name Adenosine 5'-(trihydrogen diphosphate), disodium salt
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adenosine 5'-diphosphate disodium salt

CAS RN

16178-48-6
Record name Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:2)
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Record name Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:2)
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Record name Adenosine 5'-(trihydrogen diphosphate), disodium salt
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenosine 5'-(trihydrogen diphosphate), disodium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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